molecular formula C19H18ClN3O B2533885 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 951464-23-6

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2533885
CAS No.: 951464-23-6
M. Wt: 339.82
InChI Key: OINKDNPMWBSCLK-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone ring, substituted with a 4-chlorophenyl ethylamino group and a 3-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl ethylamine with 3-methylphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The intermediate product is then cyclized to form the pyrazinone ring, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl ethylamine: A precursor in the synthesis of the compound.

    3-Methylphenyl hydrazine: Another precursor used in the synthesis.

    Pyrazinone derivatives: Compounds with similar pyrazinone ring structures but different substituents.

Uniqueness

The uniqueness of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(3-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-14-3-2-4-17(13-14)23-12-11-22-18(19(23)24)21-10-9-15-5-7-16(20)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKDNPMWBSCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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